molecular formula C8H10O4 B13635774 3,5-Dimethoxybenzene-1,2-diol

3,5-Dimethoxybenzene-1,2-diol

Cat. No.: B13635774
M. Wt: 170.16 g/mol
InChI Key: RPEXDXAQJRQLJO-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzene-1,2-diol is an organic compound with the molecular formula C8H10O4 It is a derivative of benzene, where two methoxy groups are attached to the 3rd and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 3,5-dimethoxytoluene. This reaction typically uses osmium tetroxide (OsO4) as a catalyst and hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and automated control processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, H2O2, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Quinones

    Reduction: Catechols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

3,5-Dimethoxybenzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxybenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methoxy and hydroxyl groups make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3,5-dimethoxybenzene-1,2-diol

InChI

InChI=1S/C8H10O4/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,9-10H,1-2H3

InChI Key

RPEXDXAQJRQLJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)O)O

Origin of Product

United States

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